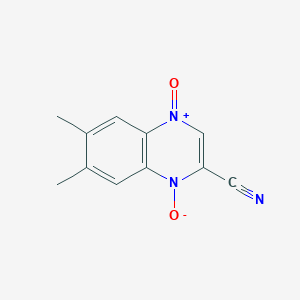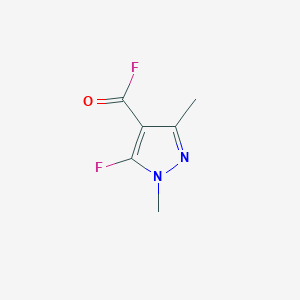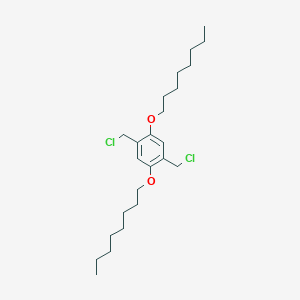
1-(2-Fluoroethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)piperazin-2-one, also known as FEP or 2-FEP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has been studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Fluoroethyl)piperazin-2-one is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It may also interact with other neurotransmitter systems, such as the GABAergic and dopaminergic systems.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(2-Fluoroethyl)piperazin-2-one can produce a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It may also modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Fluoroethyl)piperazin-2-one in lab experiments is its high potency and selectivity for the serotonin 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that its effects may be influenced by other neurotransmitter systems, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 1-(2-Fluoroethyl)piperazin-2-one. One area of interest is its potential as a treatment for anxiety disorders and depression. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the role of the serotonin 5-HT1A receptor in various physiological and pathological processes. Additionally, further research is needed to better understand its mechanism of action and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of 1-(2-Fluoroethyl)piperazin-2-one involves the reaction of 2-piperazinone with 2-fluoroethylamine. The reaction is carried out under controlled conditions, and the yield of the product is typically high. The purity of the product can be confirmed using various analytical techniques, such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)piperazin-2-one has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant properties, and has been studied as a potential treatment for anxiety disorders, depression, and other related conditions.
Propiedades
Número CAS |
194351-13-8 |
|---|---|
Nombre del producto |
1-(2-Fluoroethyl)piperazin-2-one |
Fórmula molecular |
C6H11FN2O |
Peso molecular |
146.16 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)piperazin-2-one |
InChI |
InChI=1S/C6H11FN2O/c7-1-3-9-4-2-8-5-6(9)10/h8H,1-5H2 |
Clave InChI |
ILSVUIMDMCYRSX-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CN1)CCF |
SMILES canónico |
C1CN(C(=O)CN1)CCF |
Sinónimos |
Piperazinone, 1-(2-fluoroethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)
![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)



![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)

![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)

![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)
![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)


